

Environmental Fate and Persistence of Demeton-O: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demeton-O

Cat. No.: B165995

[Get Quote](#)

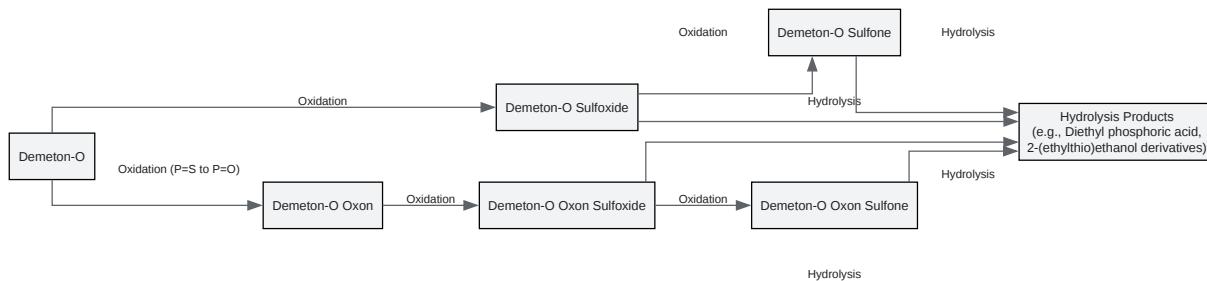
For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O, a member of the organophosphate class of insecticides, has been utilized in agriculture for the control of various pests. Its environmental fate and persistence are of significant concern due to the potential for off-site transport and adverse effects on non-target organisms. This technical guide provides a comprehensive overview of the current understanding of **Demeton-O**'s behavior in the environment, focusing on its degradation pathways, persistence in different environmental compartments, and the methodologies used to assess its environmental risk. While specific quantitative data for **Demeton-O** is limited in publicly available literature, this guide synthesizes the available information and draws upon data from its isomers and related compounds to provide a thorough assessment.

Physicochemical Properties

The environmental transport and partitioning of **Demeton-O** are governed by its physicochemical properties. While some specific data for **Demeton-O** is available, data for the commercial mixture "Demeton," which includes both **Demeton-O** and Demeton-S, is more common.


Property	Value	Reference
Molecular Formula	C ₈ H ₁₉ O ₃ PS ₂	[1]
Molecular Weight	258.3 g/mol	[1]
Water Solubility	60 mg/L (for Demeton-O)	[2]
Vapor Pressure	38 mPa at 20°C (for Demeton-O)	[2]
Octanol-Water Partition Coefficient (log K _{ow})	Not available for Demeton-O.	
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	387 (for Demeton-O)	[2]

Environmental Fate and Degradation

The persistence of **Demeton-O** in the environment is determined by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial metabolism.

Degradation Pathways

The primary degradation pathway for **Demeton-O** involves oxidation and hydrolysis. The thioether group is oxidized to form the corresponding sulfoxide and sulfone. Additionally, the thiono (P=S) group can be oxidized to the corresponding oxon (P=O) derivative. These oxidized metabolites are then susceptible to hydrolysis, leading to the cleavage of the phosphate ester bond.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Degradation pathway of **Demeton-O**.

Hydrolysis

Hydrolysis is a key abiotic degradation process for organophosphate pesticides. The rate of hydrolysis is highly dependent on pH and temperature. While specific hydrolysis half-life data for **Demeton-O** are not readily available in the reviewed literature, organophosphates, in general, are more susceptible to hydrolysis under alkaline conditions.^[3] For its isomer, Demeton-S, a hydrolysis half-life of 53 days has been reported at pH 5.7 and 27°C.

Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of pesticides. There is a lack of specific data on the photolysis quantum yield and half-life of **Demeton-O**. However, short exposure to ultraviolet light has been shown to produce potent anticholinesterase products from demeton.^[4]

Soil Metabolism and Persistence

In the soil environment, both abiotic and biotic processes contribute to the degradation of **Demeton-O**. Microbial metabolism is often the primary driver of degradation for many pesticides. The persistence of a pesticide in soil is typically expressed as its half-life (DT50).

The available data on the persistence of **Demeton-O** and its isomers in soil is summarized below.

Compound	Half-life (DT50)	Condition	Reference
Demeton-O	8 - 23 days	Field dissipation	[2]
Demeton-S	Not available		

The mobility of **Demeton-O** in soil, which influences its potential to leach into groundwater, is indicated by its soil organic carbon-water partitioning coefficient (Koc). A Koc value of 387 suggests that **Demeton-O** has moderate mobility in soil.[\[2\]](#)

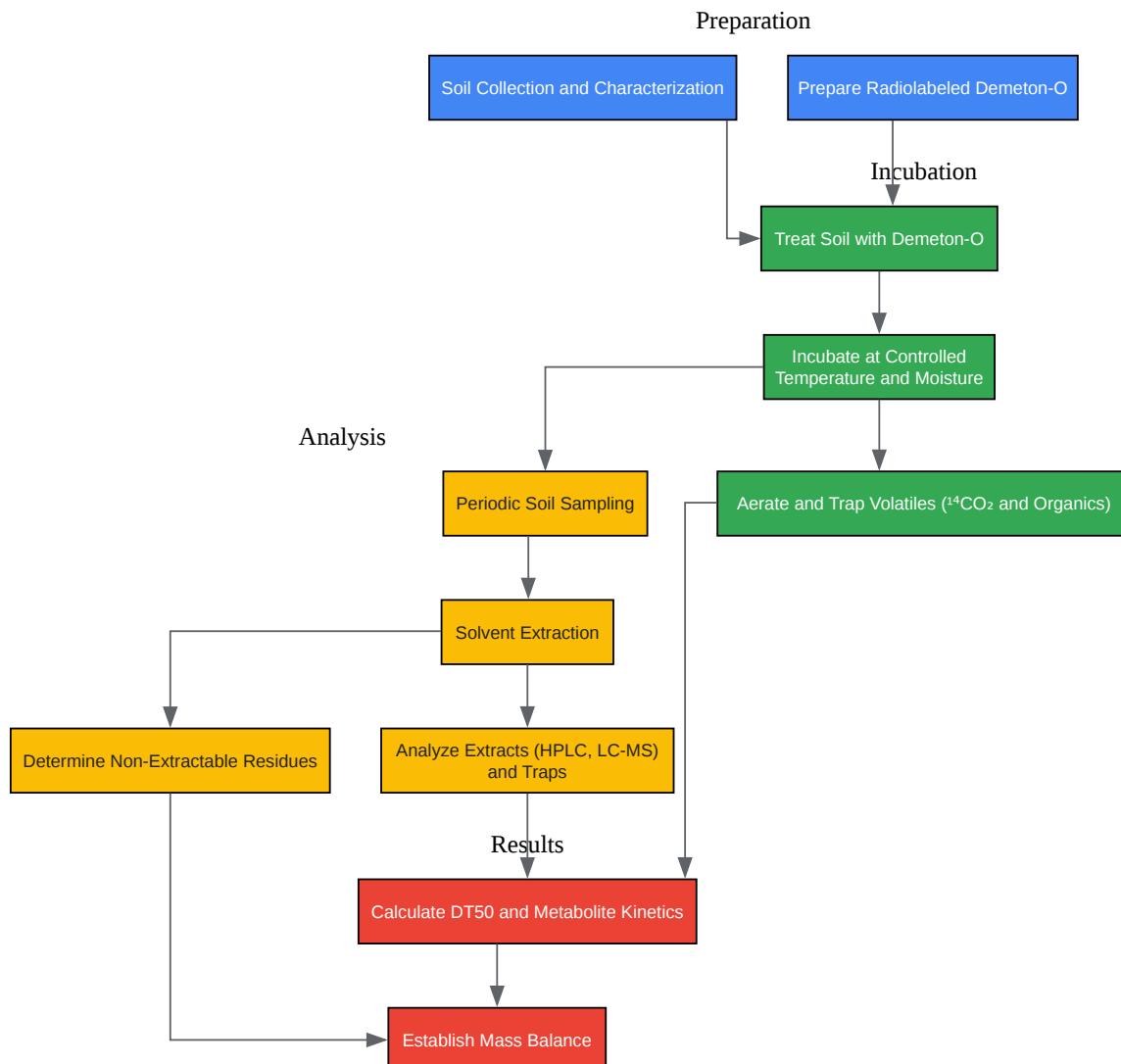
Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are followed to assess the environmental fate of pesticides.

Hydrolysis Study (Adapted from OECD Guideline 111)

- Objective: To determine the rate of abiotic hydrolysis of **Demeton-O** in aqueous solutions at different pH values.
- Methodology:
 - Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.
 - A solution of radiolabeled (e.g., ^{14}C) **Demeton-O** of known concentration is added to the buffer solutions.
 - The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
 - Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and major degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

- The degradation rate constant and half-life are calculated for each pH.


Photolysis Study (General Approach)

- Objective: To determine the rate of photodegradation of **Demeton-O** in an aqueous solution.
- Methodology:
 - A solution of **Demeton-O** in sterile, purified water is prepared.
 - The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
 - Control samples are kept in the dark to measure hydrolysis and other non-photolytic degradation.
 - Samples are taken at various time intervals and analyzed for the parent compound and photoproducts.
 - The quantum yield and photolysis half-life are calculated.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

- Objective: To determine the rate and pathway of **Demeton-O** degradation in soil under aerobic conditions.
- Methodology:
 - Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are collected.
 - The soil is treated with ^{14}C -labeled **Demeton-O** at a concentration relevant to its agricultural use.
 - The treated soil is incubated in the dark at a constant temperature and moisture content.

- A continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions.
- Volatile organic compounds and $^{14}\text{CO}_2$ are trapped in appropriate solutions.
- Soil samples are extracted at various time intervals and analyzed for the parent compound, metabolites, and non-extractable residues.
- The degradation half-life (DT50) and the formation and decline of major metabolites are determined.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a soil metabolism study.

Analytical Methods

The detection and quantification of **Demeton-O** and its metabolites in environmental samples are typically performed using chromatographic techniques.

- Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) has been used for the analysis of **Demeton-O** and Demeton-S in various matrices, including air, water, and soil.[5]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of organophosphate pesticides and their polar metabolites in complex environmental and biological samples.[6]

Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix before instrumental analysis.[6]

Conclusion

The environmental fate of **Demeton-O** is characterized by moderate persistence in soil and a degradation pathway involving oxidation and hydrolysis. While a field dissipation half-life of 8 to 23 days has been reported, there is a notable lack of specific quantitative data on its hydrolysis and photolysis rates in the public domain. Its moderate soil mobility suggests a potential for leaching under certain conditions. The assessment of its environmental risk relies on standardized experimental protocols, such as the OECD guidelines, and sensitive analytical methods like GC and LC-MS. Further research to fill the existing data gaps, particularly concerning its abiotic degradation kinetics, would allow for a more refined and accurate assessment of the environmental persistence and fate of **Demeton-O**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 082. Demeton (FAO/PL:1967/M/11/1) [inchem.org]
- 5. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- To cite this document: BenchChem. [Environmental Fate and Persistence of Demeton-O: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165995#environmental-fate-and-persistence-of-demeton-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com